molecular formula C13H23N3O4S3 B8018010 N-biotinylaminoethyl methanethiosulfonate

N-biotinylaminoethyl methanethiosulfonate

Cat. No.: B8018010
M. Wt: 381.5 g/mol
InChI Key: CQPWMXNDGWWWHG-NHCYSSNCSA-N
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Description

N-biotinylaminoethyl methanethiosulfonate is a biotinylated methanethiosulfonate ethylamine reagent. It is a thiol-reactive compound used to label cysteine residues in proteins. This labeling is useful for studying the structure, function, and conformation of biomolecules such as transporters and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-biotinylaminoethyl methanethiosulfonate involves the reaction of biotin with methanethiosulfonate ethylamine. The reaction typically occurs in the presence of a suitable solvent like DMSO (dimethyl sulfoxide) and under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-biotinylaminoethyl methanethiosulfonate primarily undergoes thiol-reactive reactions. It reacts with thiol groups in cysteine residues, forming stable thioether bonds .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and cysteine residues in proteins is a biotinylated protein, which can be used for further biochemical analysis .

Scientific Research Applications

Mechanism of Action

N-biotinylaminoethyl methanethiosulfonate exerts its effects by reacting with thiol groups in cysteine residues of proteins. This reaction forms a stable thioether bond, effectively labeling the protein with biotin. The biotinylated proteins can then be detected and analyzed using various biochemical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-biotinylaminoethyl methanethiosulfonate is unique due to its biotin moiety, which allows for specific and efficient labeling of proteins for subsequent detection and analysis. This makes it particularly valuable in biochemical and medical research .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPWMXNDGWWWHG-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162758-04-5
Record name N-Biotinylaminoethyl methylthiosulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-biotinylaminoethyl methanethiosulfonate
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